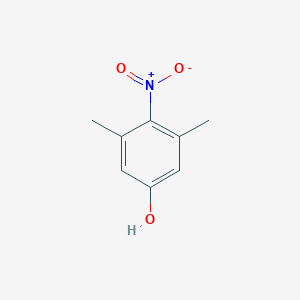

3,5-Dimethyl-4-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2985. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLPWOHLKRXZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201606 | |

| Record name | 3,5-Xylenol, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5344-97-8 | |

| Record name | 3,5-Xylenol, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIMETHYL-4-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Xylenol, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Xylenol, 4-nitro- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C349M8YZL4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethyl-4-nitrophenol (CAS: 5344-97-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential biological significance of 3,5-Dimethyl-4-nitrophenol. This compound, identified by the CAS number 5344-97-8, is a nitrophenol derivative with applications as an intermediate in specialized organic synthesis.[1]

Core Properties and Data

This compound is a solid at room temperature with a distinct molecular structure that influences its chemical behavior.[2][3] The presence of two methyl groups ortho to the nitro group and meta to the hydroxyl group creates specific steric and electronic effects that impact its acidity and reactivity.[1][4]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [2][3][5][6][7] |

| Molecular Weight | 167.16 g/mol | [1][2][5][6] |

| Melting Point | 107-108 °C | [2][3] |

| Boiling Point | 311.8 °C at 760 mmHg | [2][8] |

| Density | 1.263 g/cm³ | [2] |

| pKa | 8.245 (at 25 °C) | [2] |

| Appearance | Brown solid | |

| Vapor Pressure | 0.000299 mmHg at 25°C | [2] |

| Flash Point | 139.8 °C | [2][8] |

| Refractive Index | 1.585 | [2][8] |

| LogP | 2.44040 | [2] |

| XLogP3 | 2.1 | [2][8] |

Structural and Identification Data

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| SMILES | CC1=CC(=CC(=C1--INVALID-LINK--[O-])C)O | [2][5][7] |

| InChI | InChI=1S/C8H9NO3/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,10H,1-2H3 | [5][7] |

| InChIKey | MMLPWOHLKRXZJA-UHFFFAOYSA-N | [1][5][7] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound from 3,5-Dimethylphenol[3][6][10]

This protocol describes the nitration of 3,5-dimethylphenol (B42653) to yield this compound.

Materials:

-

3,5-Dimethylphenol (50 g)

-

Methanesulfonic acid (200 mL)

-

Sodium nitrate (B79036) (34.8 g)

-

Ice water (4 L)

-

Ethyl acetate (B1210297) (EtOAc) (400 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 200 mL)

-

Saturated saline

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate/n-heptane (4:1) solvent mixture

Procedure:

-

Dissolve 50 g of 3,5-dimethylphenol in 200 mL of methanesulfonic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Add 34.8 g of sodium nitrate in batches, maintaining the temperature at 0 °C.

-

Stir the reaction mixture for 18 hours at 0 °C.

-

Pour the reaction mixture into 4 L of ice water with vigorous stirring.

-

Decant the upper aqueous phase.

-

Dissolve the residue in 400 mL of ethyl acetate.

-

Wash the ethyl acetate extract twice with 200 mL of saturated aqueous sodium bicarbonate.

-

Dry the organic layer with saturated saline and anhydrous sodium sulfate.

-

Purify the crude product by silica gel column chromatography using a 4:1 mixture of ethyl acetate and n-heptane as the eluent.

-

The final product, this compound, is obtained with a reported yield of approximately 11%.[3][9]

Caption: Synthesis workflow for this compound.

Analytical Methods

Accurate characterization of this compound is essential. Standard analytical techniques include NMR and IR spectroscopy, as well as mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR are used to confirm the molecular structure. Spectral data for this compound can be found in various chemical databases.[5][10]

Infrared (IR) Spectroscopy:

-

IR spectroscopy helps identify functional groups. The spectrum will show characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and aromatic (C=C) groups.[5]

Mass Spectrometry (MS):

-

MS provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.[10]

Caption: Analytical workflow for this compound.

Biological and Toxicological Profile

While specific enzymatic studies on this compound are limited, the biological activities of structurally similar nitrophenols can provide valuable insights.[1] Nitrophenols are known to interact with various biological systems. For instance, some nitrophenols can act as enzyme substrates or modulators and may influence cellular pathways.[1] The microbial degradation of the related compound, 3-methyl-4-nitrophenol, has been shown to involve specific monooxygenase and reductase enzymes.[1] Furthermore, 3-Methyl-4-nitrophenol has been observed to induce apoptosis in nasal epithelial cells, indicating a potential impact on programmed cell death.[1]

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It is also known to cause skin and serious eye irritation.[5]

Caption: Potential biological interactions of nitrophenols.

Safety and Handling

Due to its hazardous nature, proper safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[11][12]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[11] Avoid dust formation and do not breathe dust.[11] Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[11][12] It is recommended to store under an inert gas (nitrogen or argon) at 2-8°C.[2]

-

First Aid:

This guide serves as a foundational resource for professionals working with this compound, providing essential data and protocols to support further research and development.

References

- 1. This compound | 5344-97-8 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound CAS#: 5344-97-8 [m.chemicalbook.com]

- 4. quora.com [quora.com]

- 5. This compound | C8H9NO3 | CID 138466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. escientificsolutions.com [escientificsolutions.com]

- 7. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 8. echemi.com [echemi.com]

- 9. This compound | 5344-97-8 [chemicalbook.com]

- 10. This compound(5344-97-8) 1H NMR spectrum [chemicalbook.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dimethyl-4-nitrophenol

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 5344-97-8). The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and logical workflows to facilitate its application in scientific endeavors.

Core Physicochemical Properties

This compound is a substituted nitrophenol with unique characteristics influenced by the steric and electronic effects of its functional groups.[1] Its molecular structure consists of a phenol (B47542) ring substituted with two methyl groups at positions 3 and 5, and a nitro group at position 4.

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | [2][3] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 107-108 °C | [2][3][5] |

| Boiling Point | 311.8 °C at 760 mmHg | [2][3] |

| Density | 1.263 g/cm³ | [2][4] |

| Flash Point | 139.8 °C | [2] |

Acidity and Solubility Properties

The acidity and partitioning behavior are critical for applications in drug development and environmental science.

| Property | Value | Source(s) |

| pKa | 8.25 (at 25 °C) | [2][6][7] |

| LogP | 2.44 | [2] |

| XLogP3 | 2.1 | [2][3] |

| Solubility | Soluble in Dichloromethane, Methanol (B129727) | [4] |

| Storage Temperature | 2-8°C under inert gas | [2][4] |

The pKa of this compound (8.25) is notably higher (indicating lower acidity) than that of 4-nitrophenol (B140041) (pKa ≈ 7.16).[6] This is attributed to a steric effect where the two methyl groups adjacent to the nitro group force it to rotate out of the plane of the aromatic ring.[6][7] This misalignment inhibits the nitro group's ability to withdraw electron density from the ring via resonance, thus destabilizing the corresponding phenoxide anion and making the compound less acidic.[6][7][8]

Spectral Information

Spectroscopic data is essential for the structural elucidation and identification of this compound.

| Spectrum Type | Description | Source(s) |

| ¹³C NMR | Spectral data available. | [9] |

| IR | FTIR spectra available, typically showing characteristic bands for O-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O (nitro group) stretches. | [9] |

| Raman | Spectral data available. | [9] |

| UV-Vis | Like other nitrophenols, it is expected to show distinct absorption profiles for its protonated and deprotonated forms, a property utilized in spectrophotometric pKa determination. | [10] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound

This protocol describes the nitration of 3,5-dimethylphenol (B42653).[4][5]

Materials:

-

3,5-dimethylphenol

-

Methanesulfonic acid (MESO₃H)

-

Sodium nitrate (B79036) (NaNO₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Heptane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated saline solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice water

Procedure:

-

Reaction Setup: In a suitable flask, dissolve 50 g of 3,5-dimethylphenol in 200 mL of methanesulfonic acid. Cool the solution to 0 °C using an ice bath.[4][5]

-

Nitration: Add 34.8 g (1 equivalent) of sodium nitrate in small portions to the cooled solution, ensuring the temperature remains at 0 °C.[4][5]

-

Quenching: Pour the reaction mixture into 4 L of ice water with vigorous stirring.[4][5]

-

Extraction: Decant the upper aqueous phase. Dissolve the remaining residue in 400 mL of ethyl acetate.[4][5]

-

Washing: Wash the ethyl acetate extract twice with 200 mL portions of saturated aqueous sodium bicarbonate, followed by a wash with saturated saline.[4][5]

-

Drying: Dry the organic layer over anhydrous sodium sulfate.[4][5]

-

Purification: Filter off the drying agent and concentrate the solvent. Purify the crude product via silica gel column chromatography using a solvent mixture of ethyl acetate and n-heptane (4:1) to yield the final product.[4][5]

Caption: Synthesis and Purification Workflow for this compound.

Protocol for Determination of pKa via UV-Vis Spectrophotometry

This method is based on measuring the absorbance of the compound in solutions of varying pH.[11][12][13] The protonated form (ArOH) and deprotonated form (ArO⁻) have different absorption maxima.

Materials:

-

This compound

-

Buffer solutions of various known pH values (e.g., from pH 6 to 10)

-

UV-Vis Spectrophotometer

-

pH meter

-

Volumetric flasks and cuvettes

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water with minimal co-solvent).

-

Prepare Sample Solutions: For each buffer solution, create a sample by adding a small, precise volume of the stock solution to a larger, known volume of the buffer. Ensure the final concentration of the nitrophenol is constant across all samples.

-

Determine Absorption Maxima: Record the full UV-Vis spectrum (e.g., 250-500 nm) for a highly acidic sample (pH << pKa) and a highly basic sample (pH >> pKa) to identify the wavelengths of maximum absorbance for the protonated (λ_acid) and deprotonated (λ_base) species, respectively.

-

Measure Absorbance: Measure the absorbance of each buffered sample at the wavelength corresponding to the maximum absorbance of the deprotonated (phenolate) form (λ_base).

-

Measure pH: Accurately measure the final pH of each sample solution using a calibrated pH meter.

-

Data Analysis: Plot the measured absorbance at λ_base against the measured pH. Fit the data to the Henderson-Hasselbalch equation adapted for spectrophotometry. The pKa is the pH at which the absorbance is halfway between the minimum (fully protonated) and maximum (fully deprotonated) values.[11]

Caption: Workflow for Spectrophotometric pKa Determination.

Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to assess the solubility of this compound in various solvents.[14][15][16]

Materials:

-

This compound

-

Test tubes

-

Solvents: Water, Diethyl ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq)

Procedure:

-

Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of water. Shake vigorously. Observe if the solid dissolves completely.[14]

-

Ether Solubility: If water-soluble, test its solubility in diethyl ether using the same procedure. If the compound is soluble in both, its acid-base properties can be checked with litmus (B1172312) paper.[14]

-

Aqueous Base Solubility: If the compound is insoluble in water, test its solubility in 0.75 mL of 5% NaOH solution. Vigorous shaking may be required. Solubility indicates the presence of an acidic functional group. Given its pKa of 8.25, it is expected to be soluble in 5% NaOH.

-

Aqueous Bicarbonate Solubility: If soluble in NaOH, test its solubility in 0.75 mL of 5% NaHCO₃ solution. As a relatively weak acid, this compound is not expected to be significantly soluble in the weaker bicarbonate base.[16]

-

Aqueous Acid Solubility: If the compound is insoluble in water, test its solubility in 0.75 mL of 5% HCl solution. Lack of solubility indicates the absence of a basic functional group like an amine.[15]

References

- 1. This compound | 5344-97-8 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 5344-97-8 [chemicalbook.com]

- 5. This compound CAS#: 5344-97-8 [m.chemicalbook.com]

- 6. quora.com [quora.com]

- 7. homework.study.com [homework.study.com]

- 8. quora.com [quora.com]

- 9. This compound | C8H9NO3 | CID 138466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.beloit.edu [chemistry.beloit.edu]

- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 13. researchgate.net [researchgate.net]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. scribd.com [scribd.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3,5-Dimethyl-4-nitrophenol

Abstract: This technical guide provides a comprehensive analysis of the molecular structure, bonding, and physicochemical properties of 3,5-Dimethyl-4-nitrophenol (CAS No: 5344-97-8). A central focus is the phenomenon of Steric Inhibition of Resonance (SIR) and its profound impact on the molecule's acidity and chemical behavior. This document includes a compilation of quantitative data, detailed experimental protocols for structural characterization, a validated synthesis procedure, and a discussion of its potential biological relevance based on structurally similar compounds. Visualizations using Graphviz are provided to illustrate key structural concepts, analytical workflows, and biochemical pathways for an audience of researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted aromatic compound of significant interest in organic synthesis and medicinal chemistry. It serves as a valuable intermediate in the preparation of pharmaceuticals and as a component in UV stabilizers.[1] The defining structural characteristic of this molecule is the substitution pattern on the phenol (B47542) ring: two methyl groups positioned ortho to a nitro group, and para to a hydroxyl group. This specific arrangement creates significant steric strain that dictates the molecule's conformation, electronic properties, and overall reactivity.

This whitepaper aims to provide a detailed technical overview of this compound, focusing on how its unique bonding and three-dimensional structure influence its chemical properties. We will explore its physicochemical data, the underlying principles of its structure, methods for its characterization and synthesis, and its potential role in biological systems.

Molecular Identification and Physicochemical Properties

The fundamental identifiers and key physicochemical properties of this compound are summarized below. These data are critical for experimental design, safety assessment, and predicting its behavior in various chemical and biological systems.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [2][3] |

| CAS Number | 5344-97-8 | [3][4] |

| Molecular Formula | C₈H₉NO₃ | [2][3] |

| Molecular Weight | 167.16 g/mol | [2][3] |

| Canonical SMILES | CC1=CC(=CC(=C1--INVALID-LINK--[O-])C)O | [1][2] |

| InChIKey | MMLPWOHLKRXZJA-UHFFFAOYSA-N |[1][2] |

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 107-108 °C | [4][5] |

| Boiling Point | 311.8 °C (at 760 mmHg) | [4][5] |

| Density | 1.263 - 1.3 g/cm³ | [4][5] |

| pKa | ~8.25 (at 25°C) | [4][6][7] |

Molecular Structure and Bonding

The chemical behavior of this compound is dominated by the interplay of electronic and steric effects arising from its substituent groups.

Steric Inhibition of Resonance (SIR) Effect

The most critical feature of this compound's structure is the steric hindrance between the bulky nitro group at the C4 position and the two adjacent methyl groups at the C3 and C5 positions.[9] For the nitro group to exert its full electron-withdrawing resonance effect (-R effect), its p-orbitals must be coplanar with the p-orbitals of the benzene (B151609) ring. However, the steric clash with the ortho methyl groups forces the nitro group to rotate out of the aromatic plane.[6][9] This loss of planarity is known as the Steric Inhibition of Resonance (SIR) effect .[9]

Impact on Acidity and Reactivity

The acidity of a phenol is determined by the stability of its corresponding phenoxide anion. Electron-withdrawing groups typically stabilize this anion via resonance and/or induction, thereby increasing acidity (lowering pKa).

In 4-nitrophenol (B140041) (pKa ≈ 7.15), the nitro group strongly stabilizes the phenoxide ion through both its inductive (-I) and resonance (-R) effects. In this compound, the SIR effect significantly diminishes the stabilizing -R effect.[9] While the powerful electron-withdrawing -I effect of the nitro group still operates, the loss of resonance stabilization makes the phenoxide anion less stable compared to that of 4-nitrophenol.[7]

Consequently, this compound is a considerably weaker acid (pKa ≈ 8.25) than 4-nitrophenol (pKa ≈ 7.15) and 2,6-dimethyl-4-nitrophenol (B181267) (pKa ≈ 7.15), where the SIR effect is absent.[6][7] However, it remains more acidic than phenol itself (pKa ≈ 10) due to the persistent -I effect of the nitro group.[7]

Spectroscopic and Crystallographic Characterization

Definitive structural elucidation of this compound requires a combination of spectroscopic and crystallographic techniques. While specific experimental data for this compound are not widely published, standard protocols for its analysis are well-established.

Experimental Protocols

The following sections detail generalized protocols for key analytical techniques used to characterize the molecular structure.

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including precise bond lengths, bond angles, and the critical dihedral angle of the nitro group relative to the aromatic ring.

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate).

-

Crystal Mounting: Select a well-formed, defect-free crystal (0.1-0.3 mm) and mount it on a goniometer head.[10]

-

Data Collection:

-

Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[11]

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam (the rotation method).[11][12] The total rotation range and exposure time per frame are optimized to ensure data completeness and adequate reflection intensity.[11]

-

-

Data Processing:

-

Integrate the raw diffraction images to determine the Miller indices (h,k,l) and intensity of each reflection.[10]

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Refine the atomic model against the experimental data to finalize atomic coordinates, bond lengths, and angles.

-

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 300-600 MHz spectrometer.

-

Expected signals would include: two singlets for the non-equivalent aromatic protons, a singlet for the two equivalent methyl groups, and a broad singlet for the phenolic hydroxyl proton (whose chemical shift is solvent and concentration-dependent).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected signals would correspond to the unique carbon atoms in the molecule: four aromatic carbons (two substituted, two proton-bearing), one methyl carbon, and potentially weak signals for the carbons bearing the nitro and hydroxyl groups.

-

FTIR spectroscopy is used to identify the characteristic vibrations of functional groups within the molecule.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample in an agate mortar.[13]

-

Add ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) and mix intimately with the sample.[13][14] The final sample concentration should be between 0.2% and 1%.[14]

-

Transfer the powder to a pellet die and compress under high pressure (e.g., 10 metric tons) using a hydraulic press to form a transparent or translucent pellet.[15][16]

-

-

Data Acquisition:

-

Record a background spectrum using a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder and record the infrared spectrum, typically from 4000 to 400 cm⁻¹.

-

Expected characteristic absorption bands include: a broad O-H stretch (phenol), asymmetric and symmetric N-O stretches (nitro group), aromatic C=C stretches, and C-H stretches (aromatic and methyl).

-

Synthesis Protocol

This compound can be synthesized via electrophilic nitration of 3,5-dimethylphenol (B42653). The following protocol is adapted from established procedures.[5][17][18]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve 3,5-dimethylphenol (1.0 eq) in methanesulfonic acid.[17]

-

Nitration: Add sodium nitrate (B79036) (NaNO₃, 1.0 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.[5][17]

-

Reaction Monitoring: Allow the reaction to stir for an extended period (e.g., 18 hours) at low temperature.[17] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Pour the reaction mixture into a large volume of ice water with vigorous stirring.[17][18]

-

Decant the aqueous layer. Dissolve the remaining residue in ethyl acetate (B1210297) (EtOAc).[17]

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.[18]

-

-

Purification: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using silica (B1680970) gel column chromatography (e.g., with a mobile phase of ethyl acetate/n-heptane) to yield the pure this compound.[17][18]

Biological Context and Potential Pathways

While direct enzymatic and signaling pathway studies on this compound are limited, research on structurally similar nitrophenols provides a basis for hypothesizing its biological interactions.[1] Nitrophenols are recognized as xenobiotic compounds, and various microorganisms have evolved pathways to degrade them.[19][20]

The microbial degradation of a related isomer, 3-methyl-4-nitrophenol (B363926), by Burkholderia sp. has been shown to proceed via a pathway involving two key enzymes: a monooxygenase (PnpA) and a reductase (PnpB).[1] It is plausible that this compound could be metabolized by similar enzymatic logic. A hypothesized pathway would involve an initial monooxygenation to remove the nitro group, forming a dimethyl-1,4-benzoquinone intermediate, which is then reduced to dimethylhydroquinone before subsequent ring cleavage.[1]

Conclusion

This compound is a molecule whose chemical properties are fundamentally dictated by its substitution pattern. The steric clash between the ortho-methyl groups and the para-nitro group induces a non-planar conformation, leading to the Steric Inhibition of Resonance. This effect significantly reduces the acidity of the phenolic proton compared to analogues lacking this steric strain. The technical protocols outlined in this guide provide a robust framework for the synthesis, purification, and comprehensive structural characterization of this compound, which is essential for its application in chemical and pharmaceutical research. Further investigation into its biological activity and metabolic fate may reveal novel applications and environmental impact.

References

- 1. This compound | 5344-97-8 | Benchchem [benchchem.com]

- 2. This compound | C8H9NO3 | CID 138466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. escientificsolutions.com [escientificsolutions.com]

- 4. lookchem.com [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. homework.study.com [homework.study.com]

- 7. quora.com [quora.com]

- 8. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 11. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.iucr.org [journals.iucr.org]

- 13. shimadzu.com [shimadzu.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. scienceijsar.com [scienceijsar.com]

- 16. m.youtube.com [m.youtube.com]

- 17. This compound | 5344-97-8 [chemicalbook.com]

- 18. This compound CAS#: 5344-97-8 [m.chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. Microbial biodegradation of nitrophenols and their derivatives: A Review | Journal of Experimental Biology and Agricultural Sciences [jebas.org]

Steric Effects on the Acidity of 3,5-Dimethyl-4-nitrophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the steric effects influencing the acidity of 3,5-dimethyl-4-nitrophenol. By examining its acidity constant (pKa) in comparison to structurally related phenols, we elucidate the critical role of steric hindrance in modulating electronic effects. This document details the underlying chemical principles, presents quantitative data, outlines experimental protocols for pKa determination, and provides visual representations of the involved chemical structures and logical relationships.

Introduction: The Interplay of Electronic and Steric Effects in Phenolic Acidity

The acidity of phenols is fundamentally governed by the stability of the corresponding phenoxide ion formed upon deprotonation. Electron-withdrawing substituents on the aromatic ring generally increase acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it.[1][2] Conversely, electron-donating groups decrease acidity by intensifying the negative charge on the oxygen atom. The nitro group (-NO₂) is a potent electron-withdrawing group, capable of exerting both a negative inductive effect (-I) and a powerful negative resonance effect (-M).[3]

In the case of this compound, the presence of two methyl groups flanking the nitro group introduces a significant steric factor that complicates the straightforward prediction of its acidity based solely on electronic effects. This guide explores this specific steric hindrance and its quantifiable impact on the acidity of the phenolic proton.

Quantitative Analysis of Acidity

The acidity of this compound is best understood through a comparative analysis of its pKa value with that of phenol (B47542), 4-nitrophenol (B140041), and its isomer, 2,6-dimethyl-4-nitrophenol (B181267). A lower pKa value corresponds to a stronger acid.[4]

| Compound | Structure | pKa |

| Phenol | C₆H₅OH | ~10.0[5] |

| 4-Nitrophenol | 4-O₂NC₆H₄OH | ~7.15[6] |

| 2,6-Dimethyl-4-nitrophenol | 4-O₂N-2,6-(CH₃)₂C₆H₂OH | ~7.15[6] |

| This compound | 4-O₂N-3,5-(CH₃)₂C₆H₂OH | ~8.25[5][6] |

Key Observations:

-

4-Nitrophenol vs. Phenol: The presence of the electron-withdrawing nitro group in the para position significantly increases the acidity of 4-nitrophenol (pKa ~7.15) compared to phenol (pKa ~10.0), demonstrating the powerful electron-withdrawing resonance effect of the nitro group.[5]

-

This compound vs. 4-Nitrophenol: this compound is considerably less acidic (pKa ~8.25) than 4-nitrophenol.[6] This is the central point of this guide and is attributed to steric hindrance.

-

This compound vs. 2,6-Dimethyl-4-nitrophenol: The isomeric 2,6-dimethyl-4-nitrophenol has a pKa (~7.15) similar to that of 4-nitrophenol and is significantly more acidic than this compound.[6]

-

This compound vs. Phenol: Despite the steric hindrance, this compound is still more acidic than phenol, indicating that the electron-withdrawing inductive effect of the nitro group is still operational.[5]

The Role of Steric Hindrance: Steric Inhibition of Resonance

The decreased acidity of this compound is a direct consequence of "steric inhibition of resonance."[7][8] For the nitro group to exert its full electron-withdrawing resonance effect, its p-orbitals must be coplanar with the p-orbitals of the benzene (B151609) ring.[7][8][9]

In this compound, the two methyl groups at the 3 and 5 positions (ortho to the nitro group) are bulky enough to clash with the oxygen atoms of the nitro group.[4][7] This steric strain forces the nitro group to rotate out of the plane of the aromatic ring.[6][7][8] This loss of planarity disrupts the conjugation between the nitro group and the ring, severely diminishing its ability to delocalize the negative charge of the phenoxide ion through resonance.[4][7]

While the resonance effect is hampered, the inductive effect of the nitro group, which is transmitted through the sigma bonds, is not dependent on the planarity and remains effective.[4] This is why this compound is still more acidic than phenol. In contrast, in 2,6-dimethyl-4-nitrophenol, the methyl groups are ortho to the hydroxyl group and do not sterically hinder the para-nitro group, allowing it to remain coplanar with the ring and exert its full resonance effect.[9]

Visualization of Chemical Structures and Steric Effects

The following diagrams illustrate the structures of the discussed phenols and the concept of steric inhibition of resonance.

Figure 1: The chemical compounds discussed in this guide.

Figure 2: Steric inhibition of resonance in 3,5-dimethyl-4-nitrophenoxide.

Experimental Protocols for pKa Determination

The pKa values presented in this guide can be determined experimentally using several well-established methods. The two most common techniques for phenols are spectrophotometric and potentiometric titrations.

Spectrophotometric Determination of pKa

This method is particularly suitable for nitrophenols, as the protonated (phenol) and deprotonated (phenoxide) forms exhibit distinct absorption spectra. The phenoxide ion of nitrophenols is typically colored, while the phenol form is colorless or less intensely colored.[10]

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa of the analyte are prepared.

-

Preparation of Analyte Solutions: A stock solution of the phenol is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture). Aliquots of this stock solution are added to each buffer solution to create a series of solutions with the same total phenol concentration but varying pH.

-

Spectrophotometric Measurements: The absorbance of each solution is measured at a wavelength where the molar absorptivity of the phenoxide ion is maximal and significantly different from that of the phenol form.[11]

-

Data Analysis: The pKa is determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[12] Alternatively, the Henderson-Hasselbalch equation can be used in its linear form to determine the pKa from a plot of log([A⁻]/[HA]) versus pH, where [A⁻] and [HA] are the concentrations of the phenoxide and phenol forms, respectively, calculated from the absorbance values.

Figure 3: Workflow for spectrophotometric pKa determination.

Potentiometric Titration

This classic method involves titrating a solution of the weak acid (the phenol) with a strong base and monitoring the pH change.[12][13]

Methodology:

-

Solution Preparation: A solution of the phenol of known concentration is prepared in a suitable solvent, often water or a water-cosolvent mixture to ensure solubility.[14]

-

Titration: The phenol solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The titrant is added in small, precise increments.[13][14]

-

pH Measurement: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is measured using a calibrated pH meter.[13]

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the phenol has been neutralized. This point corresponds to the midpoint of the steepest part of the titration curve.[14]

References

- 1. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 2. Khan Academy [khanacademy.org]

- 3. Explain why 4-nitrophenol is much more acidic than its 3,5-dimethyl deriv.. [askfilo.com]

- 4. benchchem.com [benchchem.com]

- 5. quora.com [quora.com]

- 6. homework.study.com [homework.study.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,.. [askfilo.com]

- 10. Solved DETERMINATION OF A max) E, AND PK, OF P-NITROPHENOL | Chegg.com [chegg.com]

- 11. chemistry.beloit.edu [chemistry.beloit.edu]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. applications.emro.who.int [applications.emro.who.int]

An In-depth Technical Guide to the Solubility of 3,5-Dimethyl-4-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Dimethyl-4-nitrophenol in organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining solubility, and an understanding of the physicochemical properties influencing its solubility.

Introduction to this compound

This compound is a substituted aromatic compound with the chemical formula C₈H₉NO₃. It is a solid at room temperature and finds application as an intermediate in organic synthesis, including in the preparation of pharmaceutical compounds.[1] A thorough understanding of its solubility is crucial for its use in reaction chemistry, purification, and formulation development.

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Dichloromethane | Soluble | [2] |

| Methanol | Soluble | [2] |

It is important to note that "soluble" is a qualitative term. For precise applications, experimental determination of solubility is highly recommended. Based on the general solubility of nitrophenols, it is anticipated that this compound will also exhibit solubility in other polar organic solvents such as ethanol, acetone, and ethyl acetate.[3][4]

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure:

-

Polar Groups: The presence of a hydroxyl (-OH) and a nitro (-NO₂) group imparts polarity to the molecule, allowing for hydrogen bonding with polar solvents.

-

Nonpolar Structure: The benzene (B151609) ring and the two methyl (-CH₃) groups contribute to its nonpolar character, which would favor solubility in less polar organic solvents.

-

Steric Hindrance: The two methyl groups ortho to the nitro group create steric hindrance, which can influence intermolecular interactions and, consequently, solubility.[5][6]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility values, the following gravimetric method provides a reliable approach.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette (to prevent precipitation upon cooling).

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the dried solid residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

-

The mass of the solvent is the difference between the weight of the vial with the solution and the weight of the vial with the dried solid.

-

Solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Synthesis of this compound

This compound is synthesized from 3,5-dimethylphenol (B42653). The following diagram illustrates the general synthetic pathway.

The synthesis involves the nitration of 3,5-dimethylphenol using sodium nitrate in methanesulfonic acid at a controlled temperature.[2]

Logical Workflow for Solubility Determination

The following diagram outlines the logical steps for the experimental determination of solubility.

This workflow provides a systematic approach to ensure accurate and reproducible solubility measurements in a laboratory setting.

References

Spectroscopic Profile of 3,5-Dimethyl-4-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,5-Dimethyl-4-nitrophenol. Due to the absence of publicly available experimental spectra, this guide utilizes predicted data to facilitate the structural analysis and characterization of this compound. The information is presented in a clear, structured format, supplemented with a generalized experimental protocol and logical workflow diagrams to aid researchers in their analytical endeavors.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms and should be used as a reference for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (H2, H6) | 7.0 - 7.5 | Singlet | 2H |

| -CH₃ (at C3, C5) | 2.2 - 2.5 | Singlet | 6H |

| -OH | Variable (broad singlet) | Broad Singlet | 1H |

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on solvent, concentration, and temperature, and may exchange with deuterium (B1214612) in deuterated solvents, leading to its disappearance from the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-OH) | 150 - 155 |

| C2, C6 | 120 - 125 |

| C3, C5 (-CH₃) | 135 - 140 |

| C4 (-NO₂) | 145 - 150 |

| -CH₃ | 15 - 20 |

Experimental Protocol for NMR Spectroscopy

The following is a generalized, comprehensive protocol for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic compounds such as this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid the presence of interfering signals in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Commonly used solvents for aromatic compounds include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. The choice of solvent can influence the chemical shifts of labile protons like the hydroxyl group.

-

Concentration: For ¹H NMR, prepare a solution with a concentration of 5-20 mg/mL. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended.

-

Internal Standard: Add a small amount of an internal reference standard, typically Tetramethylsilane (TMS), to the solution. TMS is assigned a chemical shift of 0.00 ppm and is used to calibrate the spectrum.

-

NMR Tube: Transfer approximately 0.6-0.7 mL of the final solution into a clean, dry 5 mm NMR tube. Ensure the liquid column height is sufficient for the instrument's detector.

2. Instrumentation and Data Acquisition:

-

Spectrometer: Utilize a high-field NMR spectrometer, operating at a frequency of 400 MHz or higher for ¹H nuclei, to achieve better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a constant temperature, typically 25 °C.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Employ a relaxation delay of 1-5 seconds between scans to ensure complete relaxation of the protons.

-

-

¹³C NMR Acquisition:

-

Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans is required compared to ¹H NMR.

-

Utilize proton decoupling to simplify the spectrum, resulting in a single line for each unique carbon atom.

-

-

D₂O Exchange (for -OH identification): To confirm the assignment of the hydroxyl proton signal, a "D₂O shake" experiment can be performed. A drop of deuterium oxide (D₂O) is added to the NMR tube, and the ¹H NMR spectrum is re-acquired. The labile -OH proton will exchange with deuterium, causing its signal to disappear or significantly diminish.

3. Data Processing:

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

-

Integration and Multiplicity Analysis (for ¹H NMR): The area under each peak is integrated to determine the relative number of protons it represents. The splitting pattern (multiplicity) of each signal (e.g., singlet, doublet, triplet) is analyzed to deduce information about neighboring protons.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

Caption: Labeled structure of this compound for NMR assignments.

Caption: Generalized workflow for NMR spectral analysis.

In-Depth Technical Guide: FT-IR Spectrum Analysis of 3,5-Dimethyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,5-Dimethyl-4-nitrophenol. This document outlines the expected vibrational frequencies, a detailed experimental protocol for sample analysis, and a logical workflow for spectral interpretation. The information presented herein is crucial for the structural elucidation and quality control of this compound in research and pharmaceutical development.

Molecular Structure and Expected Vibrational Modes

This compound possesses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. The primary functional groups are a hydroxyl group (-OH), two methyl groups (-CH₃), a nitro group (-NO₂), and a substituted benzene (B151609) ring. The steric hindrance imposed by the two methyl groups flanking the nitro group can influence the electronic effects and vibrational frequencies of the nitro group by potentially forcing it out of the plane of the aromatic ring.

The principal vibrational modes expected in the FT-IR spectrum are:

-

O-H stretching: Associated with the phenolic hydroxyl group.

-

C-H stretching: Arising from both the aromatic ring and the methyl substituents.

-

N-O stretching: From the nitro group, typically showing symmetric and asymmetric vibrations.

-

C=C stretching: Within the aromatic ring.

-

C-O stretching: Of the phenol (B47542) group.

-

C-H bending: From the methyl groups and the aromatic ring.

-

O-H bending: Associated with the hydroxyl group.

-

C-N stretching: Linking the nitro group to the aromatic ring.

Predicted FT-IR Spectral Data

While a definitive experimental spectrum is not publicly available, a predictive analysis based on the FT-IR data of analogous compounds, such as 3-methyl-4-nitrophenol (B363926) and other nitrophenols, allows for the compilation of an expected peak table. The following table summarizes the anticipated FT-IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch (H-bonded) | Phenolic -OH |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Ar-H |

| 2975 - 2850 | Medium | Aliphatic C-H Stretch | -CH₃ |

| 1600 - 1585 | Medium-Weak | C=C Stretch (in-ring) | Aromatic Ring |

| 1550 - 1475 | Strong | Asymmetric N-O Stretch | -NO₂ |

| 1500 - 1400 | Medium | C=C Stretch (in-ring) | Aromatic Ring |

| 1470 - 1430 | Medium | Asymmetric C-H Bend | -CH₃ |

| 1370 - 1350 | Medium | Symmetric C-H Bend | -CH₃ |

| 1360 - 1290 | Strong | Symmetric N-O Stretch | -NO₂ |

| 1335 - 1250 | Strong | C-O Stretch | Phenolic C-O |

| 1200 - 1000 | Medium | In-plane C-H Bend | Ar-H |

| 900 - 675 | Strong | Out-of-plane C-H Bend | Ar-H |

Experimental Protocol: FT-IR Analysis using the KBr Pellet Method

The following protocol details the steps for acquiring an FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique. This method is widely used for solid samples and involves dispersing the analyte in a KBr matrix, which is transparent to infrared radiation.[1]

3.1. Materials and Equipment

-

This compound (analyte)

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer

-

Spatula

-

Analytical balance

3.2. Procedure

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound.

-

Weigh approximately 100-200 mg of dry FT-IR grade KBr. The ratio of sample to KBr should be roughly 1:100.[1]

-

Grind the KBr in the agate mortar to a fine powder.

-

Add the this compound to the mortar and mix thoroughly with the KBr by grinding until a homogenous mixture is obtained. Work quickly to minimize moisture absorption by the KBr.[1]

-

-

Pellet Formation:

-

Transfer a portion of the mixture to the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Perform baseline correction and other necessary spectral processing.

-

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the FT-IR analysis of this compound using the KBr pellet method.

4.2. Correlation of Functional Groups to IR Absorption Regions

This diagram illustrates the relationship between the functional groups of this compound and their characteristic absorption regions in the FT-IR spectrum.

References

Potential Biological Activities of 3,5-Dimethyl-4-nitrophenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a large and diverse group of molecules that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. Among these, nitrophenol derivatives represent a promising class of compounds with potential therapeutic applications. This technical guide focuses on the synthesis and biological evaluation of derivatives of 3,5-Dimethyl-4-nitrophenol, exploring their potential as antimicrobial, anticancer, and antioxidant agents. The presence of the nitro group, a strong electron-withdrawing moiety, along with the phenolic hydroxyl and methyl groups, provides a unique electronic and steric environment that can be strategically modified to enhance biological efficacy. This document aims to provide a comprehensive overview of the current state of research, including synthetic methodologies, quantitative biological data, and insights into their mechanisms of action.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound often involves the modification of the phenolic hydroxyl group. A common strategy is the introduction of various substituents through etherification or esterification reactions. For instance, the synthesis of 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol involves the reaction of 2,6-dimethylbenzene-1,4-diol with 4-nitrobenzyl bromide in the presence of a base.

A representative synthetic scheme for a this compound derivative is outlined below:

Antimicrobial Activity

Derivatives of nitrophenols have demonstrated notable activity against a range of microbial pathogens. The antimicrobial efficacy is often attributed to the ability of the nitro group to undergo reduction within microbial cells, leading to the formation of reactive nitrogen species that can damage cellular components. Furthermore, the lipophilicity of the derivatives plays a crucial role in their ability to penetrate microbial cell membranes.

Quantitative Antimicrobial Data

The antimicrobial activity of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µM) | Reference Compound | MIC (µM) |

| 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis (clinical isolate) | 11 | Ciprofloxacin | 9 |

| 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis (type strain) | 11 | Ciprofloxacin | 9 |

| 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol | Staphylococcus aureus | >91 | Gentamycin | 1.3 |

| 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol | Escherichia coli | >91 | Gentamycin | 2.6 |

| 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol | Pseudomonas aeruginosa | >91 | Gentamycin | 2.6 |

Table 1: Minimum Inhibitory Concentrations (MIC) of a this compound derivative against various bacteria.[1][2]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Anticancer Activity

Phenolic compounds, including nitrophenol derivatives, are known to exhibit anticancer properties through various mechanisms, such as the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression. While specific data for a broad range of this compound derivatives is limited, related phenolic compounds have shown promising results. For instance, an alkylamino phenol (B47542) derivative has been reported to induce apoptosis in breast cancer cells by inhibiting the EGFR signaling pathway.

Plausible Signaling Pathway for Anticancer Activity

Based on studies of related phenolic compounds, a plausible mechanism of action for this compound derivatives could involve the modulation of key signaling pathways that regulate cell survival and apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Antioxidant Activity

The phenolic hydroxyl group in this compound and its derivatives can act as a hydrogen donor, enabling these compounds to scavenge free radicals and exhibit antioxidant activity. The antioxidant potential is influenced by the nature and position of substituents on the aromatic ring.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: Add different concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

Conclusion and Future Directions

The derivatives of this compound represent a versatile scaffold for the development of new therapeutic agents. The available data, although limited for a broad range of derivatives, suggests promising antimicrobial activity. Further research is warranted to synthesize and screen a wider library of these compounds to establish clear structure-activity relationships for their antimicrobial, anticancer, and antioxidant properties. Elucidating the specific molecular targets and signaling pathways involved in their biological activities will be crucial for their future development as clinical candidates. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the exploration of this interesting class of compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Dimethyl-4-nitrophenol from 3,5-dimethylphenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethyl-4-nitrophenol is a valuable chemical intermediate in various fields of organic synthesis, including the preparation of pharmaceuticals and UV stabilizers.[1] Its synthesis is a crucial step in the development of more complex molecules. This document provides a detailed protocol for the nitration of 3,5-dimethylphenol (B42653) to yield this compound, a process that requires careful control of reaction conditions to ensure optimal yield and purity. The following protocol is based on established laboratory procedures.

Reaction Scheme

The synthesis involves the electrophilic aromatic substitution of a nitro group onto the 3,5-dimethylphenol ring. The directing effects of the hydroxyl and methyl groups favor substitution at the ortho and para positions. Due to steric hindrance from the two methyl groups at the ortho positions, the nitration occurs selectively at the para position (position 4).

(Image of the chemical reaction will be depicted here in a final document)

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 3,5-Dimethylphenol | 50 g | [2] |

| Sodium Nitrate (B79036) (NaNO₃) | 34.8 g (1 eq) | [2] |

| Methanesulfonic Acid (MeSO₃H) | 200 ml | [2] |

| Reaction Conditions | ||

| Temperature | 0°C | [2] |

| Reaction Time | 18 hours | [2] |

| Product Information | ||

| Product Name | This compound | |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Yield | 7.86 g (11%) | [2] |

| Melting Point | 107-108 °C | [2] |

| Appearance | Yellow solid | |

| Purification | ||

| Method | Silica (B1680970) gel column chromatography | [2] |

| Eluent | Ethyl acetate (B1210297) / n-heptane (4:1) | [2] |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

3,5-Dimethylphenol

-

Sodium Nitrate (NaNO₃)

-

Methanesulfonic Acid (MeSO₃H)

-

Ethyl Acetate (EtOAc)

-

n-Heptane

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel

-

Ice

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 50 g of 3,5-Dimethylphenol in 200 ml of methanesulfonic acid.[2]

-

Cooling: Cool the solution to 0°C using an ice bath.[2]

-

Nitration: While maintaining the temperature at 0°C, add 34.8 g (1 equivalent) of sodium nitrate portion-wise to the stirred solution.[2]

-

Reaction Time: Allow the reaction to stir at 0°C for 18 hours.[2]

-

Quenching: After 18 hours, pour the reaction mixture into 4 liters of an ice-water mixture with vigorous stirring.[2]

-

Work-up:

-

Purification:

-

Filter off the sodium sulfate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and n-heptane (4:1) as the eluent.[2]

-

-

Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent using a rotary evaporator to obtain this compound.

-

The expected yield is approximately 7.86 g (11%).[2]

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Methanesulfonic acid is corrosive. Handle with care.

-

The reaction should be cooled properly as nitration reactions can be exothermic.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Laboratory Scale Synthesis of 3,5-Dimethyl-4-nitrophenol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 3,5-Dimethyl-4-nitrophenol, a valuable intermediate in the preparation of various pharmaceutical compounds and UV stabilizers.[1] The protocol is based on the nitration of 3,5-dimethylphenol (B42653). Included are comprehensive safety precautions, a summary of reagent properties, a step-by-step experimental procedure, and expected outcomes.

Chemical and Physical Data of Reagents and Product

A thorough understanding of the properties of all chemicals is crucial for the safe and effective execution of this synthesis. The following table summarizes key data for all substances involved.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 3,5-Dimethylphenol | 108-68-9 | C₈H₁₀O | 122.16 | Colorless to yellowish solid | 68 | 219.5 |

| Sodium Nitrate (B79036) | 7631-99-4 | NaNO₃ | 84.99 | White crystalline solid | 308 | 380 (decomposes) |

| Methanesulfonic Acid | 75-75-2 | CH₄O₃S | 96.11 | Colorless liquid | 17-19 | 167 (10 mmHg) |

| Ethyl Acetate (B1210297) | 141-78-6 | C₄H₈O₂ | 88.11 | Colorless liquid | -83.6 | 77.1 |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | White crystalline powder | 50 (decomposes) | N/A |

| n-Heptane | 142-82-5 | C₇H₁₆ | 100.21 | Colorless liquid | -90.6 | 98.4 |

| Silica (B1680970) Gel | 112926-00-8 | SiO₂ | 60.08 | White solid (granules/powder) | 1710 | 2230 |

| This compound | 5344-97-8 | C₈H₉NO₃ | 167.16 | Yellowish solid | 107-108 | N/A |

Safety Precautions

This protocol involves the use of corrosive and flammable substances. Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.

-

Handling of Acids: Methanesulfonic acid is highly corrosive and can cause severe burns.[2][3][4][5] Handle with extreme care, and have an acid spill kit readily available.

-

Flammable Solvents: Ethyl acetate and n-heptane are highly flammable liquids.[6][7][8][9][10][11] Keep away from ignition sources such as open flames, hot plates, and spark-producing equipment.

-

Oxidizing Agents: Sodium nitrate is an oxidizing agent and may intensify fire.[12][13][14][15] Avoid contact with combustible materials.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocol

This protocol is adapted from a known procedure for the nitration of 3,5-dimethylphenol.

Materials and Equipment:

-

3,5-Dimethylphenol

-

Sodium nitrate

-

Methanesulfonic acid

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

n-Heptane

-

Silica gel for column chromatography

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 50 g of 3,5-dimethylphenol in 200 mL of methanesulfonic acid. Cool the solution to 0 °C using an ice bath.

-

Nitration: While maintaining the temperature at 0 °C, add 34.8 g of sodium nitrate in small portions over a period of time to control the reaction exotherm.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After 18 hours, pour the reaction mixture into 4 L of ice water with vigorous stirring. A precipitate or oily residue should form.

-

Extraction: Decant the upper aqueous layer. Dissolve the remaining residue in 400 mL of ethyl acetate.

-

Washing: Transfer the ethyl acetate solution to a separatory funnel and wash it twice with 200 mL portions of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Follow this with a wash using saturated saline solution.

-

Drying: Dry the ethyl acetate layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a solvent mixture of ethyl acetate and n-heptane (4:1) as the eluent.

-

Product Isolation: Collect the fractions containing the desired product (monitor by TLC) and combine them. Remove the solvent using a rotary evaporator to obtain the purified this compound. The expected yield is approximately 11%.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the two methyl groups, and the hydroxyl proton. The exact chemical shifts will depend on the deuterated solvent used.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methyl carbons, and the carbon bearing the hydroxyl group.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-O stretches of the nitro group, and C-H and C=C vibrations of the aromatic ring.[16]

Conclusion

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can effectively produce this important chemical intermediate for further applications in drug discovery and materials science.

References

- 1. n-Heptane | Applications [applications-api.pca.state.mn.us]

- 2. Heptane | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scbt.com [scbt.com]

- 5. 3,5-Dimethylphenol | CAS 108-68-9 | LGC Standards [lgcstandards.com]

- 6. This compound | 5344-97-8 | Benchchem [benchchem.com]

- 7. alliancechemical.com [alliancechemical.com]

- 8. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. Methanesulfonic Acid | 75-75-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Heptane N-Heptane [ CAS: 142-82-5 ] - 100ml - SYNTHETIKA [synthetikaeu.com]

- 12. Sodium nitrate - Wikipedia [en.wikipedia.org]

- 13. scbt.com [scbt.com]

- 14. 3,5-ジメチルフェノール ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 15. Methanesulfonic acid | 75-75-2 [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

Application Notes and Protocols for the Quantification of 3,5-Dimethyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical quantification of 3,5-Dimethyl-4-nitrophenol. While specific validated methods for this compound are not widely published, the following protocols are adapted from validated methods for the structurally similar and isomeric compound, 3-methyl-4-nitrophenol (B363926). These methods serve as a strong starting point for method development and validation for the target analyte.

Introduction

This compound is a nitrophenolic compound of interest in various fields, including environmental science and as a potential metabolite of certain agrochemicals. Accurate quantification is essential for toxicological assessment, environmental monitoring, and in drug development studies where it may arise as a metabolite or impurity. The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of the closely related isomer, 3-methyl-4-nitrophenol. This data provides a reasonable expectation for the performance of a well-developed method for this compound.

| Parameter | HPLC-UV | GC-MS |

| Limit of Detection (LOD) | 0.87 µg/mL[1] | 0.3 µg/L[2][3] |